(4-Fluoro-3-isopropylphenyl)methanamine
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Overview
Description
“(4-Fluoro-3-isopropylphenyl)methanamine” is a chemical compound with the molecular formula C10H14FN . It is also known as FIPA and belongs to the class of phenylmethanamine derivatives.
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-3-isopropylphenyl)methanamine” can be represented by the SMILES stringFC1=CC=C(CN)C=C1C(C)C
. The InChI representation is InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3
. Physical And Chemical Properties Analysis
“(4-Fluoro-3-isopropylphenyl)methanamine” has a molecular weight of 167.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 26 Ų .Scientific Research Applications
Novel Aryloxyethyl Derivatives of Methanamine as Antidepressants
One notable application of derivatives related to (4-Fluoro-3-isopropylphenyl)methanamine is found in the development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds exhibit potent antidepressant-like activity by selectively targeting ERK1/2 phosphorylation in signal transduction assays, demonstrating high selectivity and favorable drug-like properties. The lead structure, identified through comprehensive testing, showed promise as an antidepressant drug candidate due to its robust stimulation of ERK1/2 phosphorylation and significant efficacy in vivo, underlining the potential of such derivatives in treating depression (Sniecikowska et al., 2019).
Transfer Hydrogenation Reactions with Quinazoline-based Ruthenium Complexes
Another research direction involves the use of derivatives for catalyzing transfer hydrogenation reactions. Specifically, (4-Phenylquinazolin-2-yl)methanamine derivatives, synthesized from commercially available glycine, were used to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent catalytic efficiency in the transfer hydrogenation of acetophenone derivatives, achieving conversions of up to 99% and high turnover frequency values. This highlights the utility of such derivatives in synthetic chemistry and catalysis, contributing to the development of efficient catalysts for hydrogenation reactions (Karabuğa et al., 2015).
Chiral Discrimination on Amylose Tris(3,5-dimethylphenyl)carbamate
In the field of analytical chemistry, derivatives of (4-Fluoro-3-isopropylphenyl)methanamine were used to achieve chiral discrimination. The separation of enantiomers was conducted on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, demonstrating the potential of such derivatives in chiral separation techniques. This research provides insights into the mechanistic aspects of chiral discrimination, highlighting the role of weak hydrogen bonds and other interactions in enantioselectivity (Bereznitski et al., 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that many bioactive aromatic compounds, including those containing similar structures, can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s important to note that changes in biochemical pathways can have significant downstream effects, influencing various biological processes .
Result of Action
Understanding these effects is crucial for predicting the compound’s potential therapeutic applications .
properties
IUPAC Name |
(4-fluoro-3-propan-2-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYMDQHZXUSGRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653916 |
Source
|
Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1112179-28-8 |
Source
|
Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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